molecular formula C23H29ClN4O4S3 B2957835 N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride CAS No. 1101879-20-2

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2957835
CAS No.: 1101879-20-2
M. Wt: 557.14
InChI Key: WCIXGDBORXEQFX-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H29ClN4O4S3 and its molecular weight is 557.14. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4S3.ClH/c28-22(19-7-3-12-27(19)34(29,30)21-9-4-17-32-21)26(11-5-10-25-13-15-31-16-14-25)23-24-18-6-1-2-8-20(18)33-23;/h1-2,4,6,8-9,17,19H,3,5,7,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIXGDBORXEQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N(CCCN3CCOCC3)C4=NC5=CC=CC=C5S4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

IUPAC Name : this compound
Molecular Formula : C_{17}H_{20}N_{4}O_{3}S_{2}
Molecular Weight : 396.50 g/mol
CAS Number : Not specified in the sources.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. It has been noted for its potential as a cyclin-dependent kinase (CDK) inhibitor , which may influence cell cycle regulation and apoptosis in cancer cells .

Anticancer Properties

Research has indicated that derivatives of benzothiazole, similar to the compound , exhibit significant anticancer activity . For instance, studies on benzothiazole acylhydrazones have demonstrated their ability to inhibit tumor growth through various mechanisms, including inducing apoptosis and disrupting cell division .

The specific compound's structure suggests it may enhance these effects due to the presence of the thiophene and morpholine groups, which can modulate interactions with biological targets.

Antiseizure and Analgesic Effects

Recent investigations into related pyrrolidine derivatives have shown promising results in antiseizure and analgesic activity . For example, compounds similar to this compound were evaluated using models like maximal electroshock (MES) and pentylenetetrazole-induced seizures. These studies revealed effective protection against seizures at specific dosages .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on sodium and calcium channels, critical components in neuronal excitability and neurotransmission. Preliminary results suggest that at concentrations around 100 µM, the compound exhibits significant inhibition of sodium channels .

Case Studies

A focused series of studies have been conducted on similar compounds to assess their drug-like properties . These studies typically involve evaluating pharmacokinetics, toxicity profiles, and efficacy in various biological models. The findings indicate that modifications to the benzothiazole scaffold can lead to enhanced biological activity .

Data Table

Property Value
IUPAC NameThis compound
Molecular FormulaC_{17}H_{20}N_{4}O_{3}S_{2}
Molecular Weight396.50 g/mol
Anticancer ActivityInduces apoptosis
Antiseizure ActivityEffective in MES model
Sodium Channel Inhibition>50% at 100 µM

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